An In-depth Technical Guide to 4-Propylcatechol: Molecular Structure, Analysis, and Applications
An In-depth Technical Guide to 4-Propylcatechol: Molecular Structure, Analysis, and Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Propylcatechol, a catechol derivative with the molecular formula C₉H₁₂O₂, is a compound of significant interest across various scientific disciplines.[1] It serves as a key intermediate in the microbial catabolism of lignin-derived aromatic compounds and is recognized for its antioxidant properties.[2] This technical guide provides a comprehensive overview of 4-propylcatechol, detailing its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, explores its biochemical roles, and presents its safety profile. This document is intended to be a core resource for professionals engaged in chemical synthesis, analytical chemistry, and biomedical research.
Molecular Identity and Physicochemical Properties
4-Propylcatechol, systematically named 4-propylbenzene-1,2-diol, is an organic compound featuring a propyl group attached to a catechol ring.[3][4] Its structure imparts notable antioxidant capabilities, making it a subject of study for applications in the food and pharmaceutical industries.[1][2]
Table 1: Chemical Identifiers for 4-Propylcatechol
| Identifier | Value | Reference |
| IUPAC Name | 4-propylbenzene-1,2-diol | [3][4] |
| CAS Number | 2525-02-2 | [1][2][3] |
| Molecular Formula | C₉H₁₂O₂ | [1][3][4] |
| Molecular Weight | 152.19 g/mol | [1][3] |
| SMILES | CCCC1=CC(=C(C=C1)O)O | [4] |
| InChI | InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6,10-11H,2-3H2,1H3 | [3][4] |
| InChIKey | SCTPZNJTGOGSQD-UHFFFAOYSA-N | [2][3] |
Table 2: Physicochemical Properties of 4-Propylcatechol
| Property | Value | Reference |
| Melting Point | 60°C | [1] |
| Boiling Point | 234.66°C (rough estimate) 119°C at 3 mmHg | [1][5] |
| Density | 1.1000 g/cm³ | [1] |
| Appearance | Light yellow liquid | [5] |
| Vapor Pressure | 0.00153 mmHg at 25°C | [1] |
| Storage | Store in a dark, inert atmosphere at room temperature. | [1] |
Spectroscopic Analysis
The structural elucidation of 4-propylcatechol is primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectroscopic data provide clear insights into the molecular structure of 4-propylcatechol.[2]
Table 3: ¹H NMR (400 MHz, CD₃OD) Spectral Data for 4-Propylcatechol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |
| 6.64 | Doublet (d) | 8.0 | 1H | Aromatic Proton | [2] |
| 6.60 | Singlet (s) | - | 1H | Aromatic Proton | [2] |
| 6.48 | Doublet (d) | 8.0 | 1H | Aromatic Proton | [2] |
| 2.50 | Triplet (t) | 7.7 | 2H | Propyl CH₂ | [2] |
| 1.82–1.69 | Multiplet (m) | - | 2H | Propyl CH₂ | [2] |
| 0.88 | Triplet (t) | 7.4 | 3H | Propyl CH₃ | [2] |
Table 4: ¹³C NMR (101 MHz, CD₃OD) Spectral Data for 4-Propylcatechol
| Chemical Shift (δ) ppm | Carbon Assignment | Reference |
| 144.53 | C-1 (C-OH) | [2] |
| 142.63 | C-2 (C-OH) | [2] |
| 134.03 | C-4 (C-propyl) | [2] |
| 119.20 | C-5 | [2] |
| 115.08 | C-3 | [2] |
| 114.68 | C-6 | [2] |
| 37.02 | C-7 (Propyl CH₂) | [2] |
| 24.51 | C-8 (Propyl CH₂) | [2] |
| 12.61 | C-9 (Propyl CH₃) | [2] |
Infrared (IR) Spectroscopy
The FTIR spectrum of 4-propylcatechol serves as a molecular fingerprint, confirming the presence of its key functional groups. The most prominent feature is a broad absorption band in the 3200–3600 cm⁻¹ region, which is indicative of the hydroxyl (O-H) stretching vibrations characteristic of phenolic compounds.[2]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of 4-propylcatechol.[4] The mass spectrum provides information on the molecular weight and fragmentation pattern, confirming the molecular formula C₉H₁₂O₂.
Experimental Protocols
Synthesis of 4-Propylcatechol from 4-Propylveratrole
This protocol describes an acid-catalyzed demethylation to synthesize 4-propylcatechol.[5]
Materials:
-
4-Propylveratrole (15.0 g, 83 mM)
-
Acetic acid (53.0 g, 882 mM)
-
47% Hydrobromic acid (159.4 g, 926 mM)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Combine 15.0 g of 4-propylveratrole, 53.0 g of acetic acid, and 159.4 g of 47% hydrobromic acid in a round-bottom flask equipped with a reflux condenser and a stir bar.
-
Heat the mixture to reflux with constant stirring for 2 hours.
-
After 2 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Transfer the cooled solution to a separatory funnel and extract the product using diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.
-
Purify the crude product by vacuum distillation to obtain 4-propylcatechol (boiling point: 119°C at 3 mmHg) as a light yellow liquid.[5]
Caption: Diagram 1: Synthesis Workflow of 4-Propylcatechol.
Analytical Protocol: GC-MS Analysis
This protocol provides a general workflow for the identification and quantification of 4-propylcatechol in a sample matrix.
Materials and Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar or medium-polar)
-
High-purity helium carrier gas
-
Sample containing 4-propylcatechol
-
Appropriate solvent (e.g., methanol, dichloromethane) for sample dilution
-
4-Propylcatechol analytical standard
-
Autosampler vials
Procedure:
-
Sample Preparation: Dissolve or dilute the sample in a suitable solvent to a known concentration. If necessary, perform a derivatization step (e.g., silylation) to improve volatility and peak shape.
-
Standard Preparation: Prepare a series of calibration standards of 4-propylcatechol in the same solvent.
-
GC-MS Instrument Setup:
-
Set the injector temperature (e.g., 250°C).
-
Program the oven temperature gradient to ensure separation of 4-propylcatechol from other matrix components. A typical program might start at 60°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C.
-
Set the carrier gas flow rate (e.g., 1-2 mL/min).
-
Set the MS transfer line temperature (e.g., 280°C).
-
Set the ion source temperature (e.g., 230°C).
-
Acquire data in full scan mode to identify the compound and selected ion monitoring (SIM) mode for quantification.
-
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Data Processing:
-
Identify the 4-propylcatechol peak in the chromatogram based on its retention time and mass spectrum (comparison with the analytical standard and library data).
-
Generate a calibration curve from the standard analyses.
-
Quantify the amount of 4-propylcatechol in the sample by comparing its peak area to the calibration curve.
-
Caption: Diagram 2: General GC-MS Analytical Workflow.
Biological Significance and Chemical Reactivity
4-Propylcatechol is a versatile molecule with roles in biochemistry and as a precursor in chemical synthesis.[2]
-
Antioxidant and Preservative: Due to the catechol moiety, it can scavenge free radicals, which underlies its use as an antioxidant and preservative.[1]
-
Biochemical Intermediate: It is an important intermediate in the microbial breakdown of lignin, a complex polymer found in plant cell walls.[2] For instance, it can be formed via the O-demethylation of 4-propylguaiacol.[2]
-
Synthetic Precursor: In industrial chemistry, it is used to produce polymerization inhibitors, stabilizers, and pharmaceuticals.[1][2]
-
Oxidation: 4-Propylcatechol is susceptible to oxidation.[2] Enzymes like tyrosinase can catalyze its oxidation to form a highly reactive ortho-quinone, which can then undergo further reactions.[2] This transformation is a key aspect of its reactivity and biological activity.[2]
Caption: Diagram 3: Tyrosinase-Mediated Oxidation of 4-Propylcatechol.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-propylcatechol presents several hazards.[6][7]
-
Health Hazards:
-
Environmental Hazards:
-
Toxic to aquatic life with long-lasting effects (H411).[6]
-
Precautionary Measures:
-
Handle in a well-ventilated area.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Avoid breathing dust, fumes, or vapors.[6]
-
Avoid release to the environment and collect any spillage.[6]
-
Store in a tightly closed container in a well-ventilated place.[7]
Conclusion
4-Propylcatechol is a multifunctional compound with significant relevance in both biological and industrial contexts. Its well-defined structure, characterized by comprehensive spectroscopic data, allows for its reliable identification and quantification. The experimental protocols provided herein offer a foundation for its synthesis and analysis, facilitating further research into its applications. A thorough understanding of its chemical reactivity and adherence to safety protocols are essential for its effective and safe utilization in research and development.
References
- 1. Cas 2525-02-2,4-propylcatechol | lookchem [lookchem.com]
- 2. 4-Propylcatechol | 2525-02-2 | Benchchem [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 4-Propyl-1,2-benzenediol | C9H12O2 | CID 97638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [guidechem.com]
